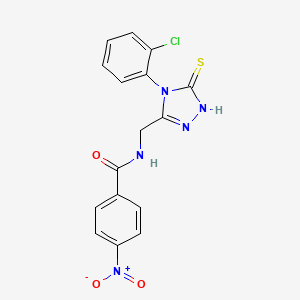

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H12ClN5O3S and its molecular weight is 389.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a thioxo group and a nitrobenzamide moiety. Its molecular formula is C20H21ClN4O2S . The presence of the triazole core is significant as compounds containing this structure have been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives, including those similar to this compound, possess notable antibacterial properties. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives exhibit minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| N-(2-chlorophenyl) derivative | MRSA | 0.046 - 3.11 |

The compound's potential against resistant strains like MRSA highlights its therapeutic promise.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar triazole derivatives have shown cytotoxic effects against different cancer cell lines. For example, one study reported IC50 values ranging from 2.38 to 3.77 μM for related compounds against cervical cancer cell lines .

Case Study: Cytotoxicity Testing

A specific study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant apoptotic activity in SISO cervical cancer cells .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Docking studies suggest that similar triazole derivatives may inhibit glucosamine-6-phosphate synthase and DNA gyrase . These enzymes are critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that substituents on the phenyl rings significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while bulky groups may reduce it .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (–OH) | Increased potency |

| Bulky groups | Decreased potency |

| Halogen substitutions | Variable effects based on position |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against various bacterial strains. Studies indicate that its triazole core plays a crucial role in inhibiting the growth of pathogens. For instance, research has shown that derivatives of triazole compounds exhibit enhanced antibacterial activity, suggesting that modifications to the N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl) structure could yield even more potent antimicrobial agents .

Antitumor Properties

Research highlights the antitumor potential of N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide. In vitro studies have shown selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction in tumor cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a potential candidate for treating inflammatory diseases. The structural features of the compound allow for interaction with specific receptors involved in the inflammatory response .

Agricultural Applications

In addition to its medicinal applications, this compound may also find applications in agriculture as a fungicide or herbicide. The triazole moiety is known for its fungicidal properties, and derivatives of similar compounds have been successfully used to control fungal diseases in crops .

Table 1: Summary of Biological Activities

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.

- Structure-Activity Relationships : Investigating how modifications to the compound's structure affect its efficacy and selectivity.

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic potential and safety profile before clinical trials.

Análisis De Reacciones Químicas

Reagents and Reaction Conditions

Mechanistic Insights

-

Thioxo group stability : The 5-thioxo group in the triazole ring is electron-withdrawing, which may influence reactivity during synthesis. Its stability under acidic or basic conditions requires careful control.

-

Amide coupling : The reaction between 4-nitrobenzoyl chloride and amines proceeds via nucleophilic acyl substitution, often requiring bases like TEA to deprotonate intermediates. This step is critical for linking the benzamide to the triazole core .

Structural Reactivity

The compound’s reactivity is influenced by its heterocyclic and aromatic substituents:

-

Triazole ring : Susceptible to electrophilic substitution or metal coordination due to nitrogen atoms.

-

Nitrobenzamide : The nitro group enhances electrophilicity, potentially enabling further functionalization via nucleophilic aromatic substitution.

-

Thioxo group : May participate in redox reactions or act as a leaving group under specific conditions.

Comparative Analysis with Related Compounds

Research Findings and Trends

-

Synthetic optimization : Studies emphasize solvent choice (e.g., DCM vs. DMF) and base selection to maximize yield and purity .

-

Biological implications : While not directly studied for this compound, analogs with triazole-benzamide frameworks show promise in anticancer and antimicrobial applications due to their ability to interact with biological targets .

-

Structural modifications : Substituent effects (e.g., chloro, nitro groups) significantly impact reactivity, as seen in related compounds .

Propiedades

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3S/c17-12-3-1-2-4-13(12)21-14(19-20-16(21)26)9-18-15(23)10-5-7-11(8-6-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSXSGCOUCZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.